5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 302914-03-0
VCID: VC20176721
InChI: InChI=1S/C22H14Br2Cl2N2O/c23-13-7-5-12(6-8-13)19-11-20-16-9-14(25)10-18(26)21(16)29-22(28(20)27-19)15-3-1-2-4-17(15)24/h1-10,20,22H,11H2
SMILES:
Molecular Formula: C22H14Br2Cl2N2O
Molecular Weight: 553.1 g/mol

5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 302914-03-0

Cat. No.: VC20176721

Molecular Formula: C22H14Br2Cl2N2O

Molecular Weight: 553.1 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 302914-03-0

Specification

CAS No. 302914-03-0
Molecular Formula C22H14Br2Cl2N2O
Molecular Weight 553.1 g/mol
IUPAC Name 5-(2-bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C22H14Br2Cl2N2O/c23-13-7-5-12(6-8-13)19-11-20-16-9-14(25)10-18(26)21(16)29-22(28(20)27-19)15-3-1-2-4-17(15)24/h1-10,20,22H,11H2
Standard InChI Key ANWWDDVRABPNDW-UHFFFAOYSA-N
Canonical SMILES C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5Br

Introduction

5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine is a complex organic compound belonging to the class of pyrazolo-benzoxazines. It is characterized by its unique molecular structure, featuring multiple bromine and chlorine substituents integrated into a benzoxazine framework. This compound is notable for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pressure, and reaction time to optimize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the final product's purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of multiple halogen substituents enhances its reactivity and interaction with biological targets. Preliminary studies suggest potential applications in treating various conditions, although detailed mechanisms of action remain under investigation.

Comparison with Similar Compounds

Similar compounds within the pyrazolo-benzoxazine class often differ in their substituents, leading to variations in chemical properties and biological activities. For example, compounds with different halogenation patterns or additional functional groups may exhibit enhanced or altered biological effects.

CompoundStructural FeaturesBiological ActivityUnique Aspects
5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazinePyrazolo-benzoxazine with bromine and chlorine substituentsAntimicrobial and anticancer propertiesEnhanced halogenation pattern
2-(4-Bromophenyl)-7-chloro-6-methoxy-3H-pyrrolo[2,3-b]quinolin-5-onePyrroloquinoline structureAntimicrobial activityDifferent heterocyclic framework
4-Benzoyl-2-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridine structureAnticancer propertiesDistinct substituent effects

Future Research Directions

Further research is needed to fully elucidate the mechanisms of action and potential therapeutic applications of 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine. This includes detailed in vitro and in vivo studies to assess its efficacy and safety in various disease models.

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